molecular formula C9H5IN2O3 B2555444 7-Iodo-3-nitroquinolin-4-ol CAS No. 2384738-25-2

7-Iodo-3-nitroquinolin-4-ol

Cat. No. B2555444
M. Wt: 316.054
InChI Key: WFCBCZQDNCTXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Iodo-3-nitroquinolin-4-ol” is a chemical compound with the CAS Number: 2384738-25-2 . It has a molecular weight of 316.05 . It is a powder in physical form .


Physical And Chemical Properties Analysis

“7-Iodo-3-nitroquinolin-4-ol” is a powder in physical form . It has a molecular weight of 316.05 . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial Properties

One study focused on the synthesis of new 8-nitrofluoroquinolone models to investigate their antibacterial properties. These models were derived by introducing substituted primary amine appendages at the C-7 position, showing interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives exhibited good activity against S. aureus, indicating the potential of 7-Iodo-3-nitroquinolin-4-ol derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Anticancer Agents

Another significant application is in the design and synthesis of cytotoxic anticancer agents. The 7-azaindenoisoquinolines, bearing a 3-nitro group similar to 7-Iodo-3-nitroquinolin-4-ol, have been identified as potent topoisomerase I inhibitors with high cytotoxicities in human cancer cell cultures. This study suggests the potential of structurally related compounds for developing novel anticancer therapies (Elsayed et al., 2017).

Studies on DNA Damage and Mutagenicity

Research has also extended into evaluating the mutagenic spectrum of compounds like 4-Nitroquinoline 1-oxide in model organisms, which shares a structural similarity with 7-Iodo-3-nitroquinolin-4-ol. These studies provide insights into the mechanisms of DNA damage and the potential risks associated with exposure to such compounds, contributing to the broader understanding of genotoxicity and carcinogenicity (Downes et al., 2014).

Chemical Synthesis and Drug Development

The compound's utility is further explored in chemical synthesis processes, such as the reaction of 4-nitro-8-hydroxyquinoline with (diacetoxyiodo)benzene, leading to the formation of arylquinolinium-8-olates through aryl migration. This demonstrates the compound's versatility in synthesizing novel chemical entities, which could have various pharmaceutical and biomedical applications (Georgantji & Spyroudis, 1995).

properties

IUPAC Name

7-iodo-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCBCZQDNCTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-3-nitroquinolin-4-ol

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